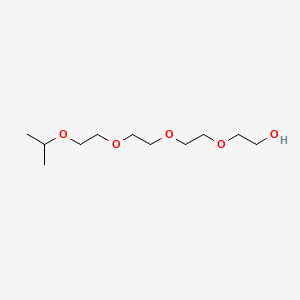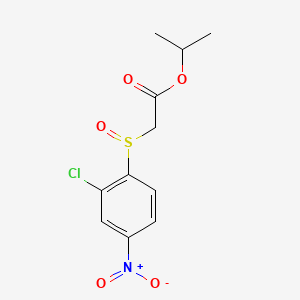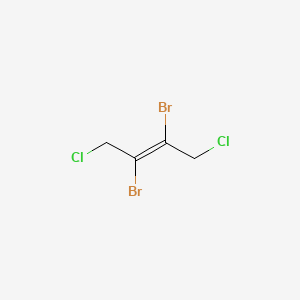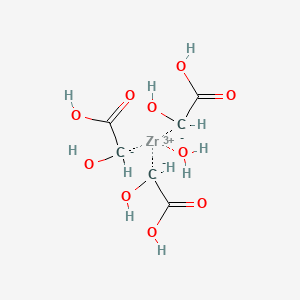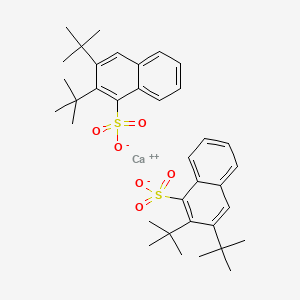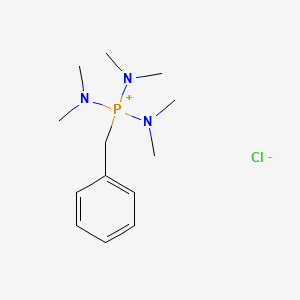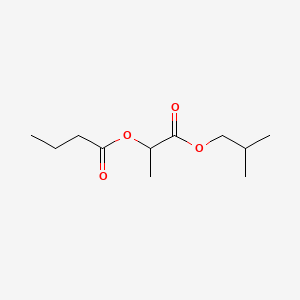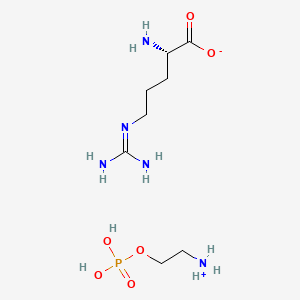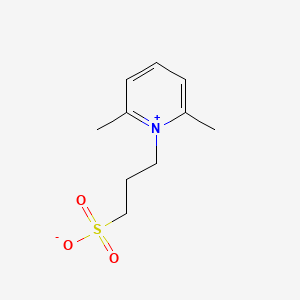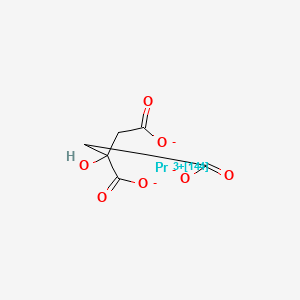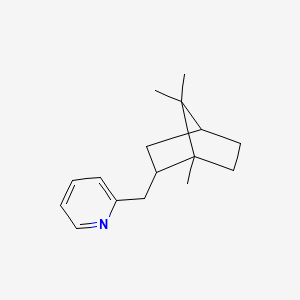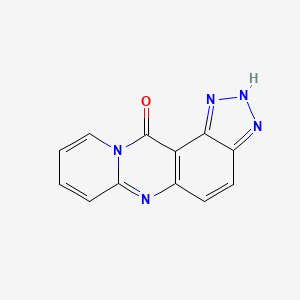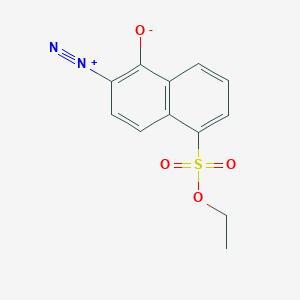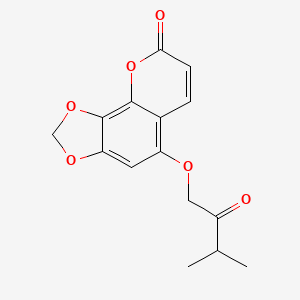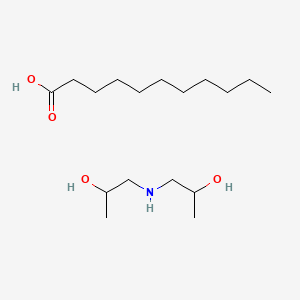
Einecs 300-104-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 300-104-9, also known by its CAS number 93920-20-8, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Análisis De Reacciones Químicas
Einecs 300-104-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced .
Aplicaciones Científicas De Investigación
Einecs 300-104-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be utilized in the development of diagnostic reagents or as a preservative in various formulations . Industrially, it can be employed in the production of specialty chemicals, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Einecs 300-104-9 involves its interaction with specific molecular targets and pathways. For example, in its role as a preservative, it exerts antimicrobial effects by penetrating cell membranes and inhibiting key enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase . This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
Comparación Con Compuestos Similares
Einecs 300-104-9 can be compared with other similar compounds, such as 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, which are also used as preservatives in various applications . These compounds share similar mechanisms of action and antimicrobial properties but may differ in their specific applications, stability, and toxicity profiles .
Conclusion
This compound is a versatile compound with significant applications in scientific research, industry, and medicine. Its ability to undergo various chemical reactions and its effectiveness as a preservative make it a valuable substance in multiple fields.
Propiedades
Número CAS |
93920-20-8 |
|---|---|
Fórmula molecular |
C17H37NO4 |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-5(8)3-7-4-6(2)9/h2-10H2,1H3,(H,12,13);5-9H,3-4H2,1-2H3 |
Clave InChI |
HPTCWSAVEQVHNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Números CAS relacionados |
93882-25-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


